![molecular formula C18H20O3 B5818021 methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)
methyl 4-[(4-isopropylphenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate, also known as IPPB, is a chemical compound used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate is not fully understood. Studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. methyl 4-[(4-isopropylphenoxy)methyl]benzoate may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have antifungal activity against certain species of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-[(4-isopropylphenoxy)methyl]benzoate in lab experiments is its potential therapeutic applications. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have anticancer, anti-inflammatory, and antifungal properties, making it a promising candidate for further research. However, one limitation is that the mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate is not fully understood, and further research is needed to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on methyl 4-[(4-isopropylphenoxy)methyl]benzoate. One area of interest is its potential as a treatment for neurodegenerative disorders. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential in humans. Another area of interest is the development of new synthetic methods for methyl 4-[(4-isopropylphenoxy)methyl]benzoate, which could improve its efficiency and reduce its cost. Finally, further studies are needed to fully understand the mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate and its effects on various biological systems.
Conclusion
In conclusion, methyl 4-[(4-isopropylphenoxy)methyl]benzoate is a chemical compound with potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 4-[(4-isopropylphenoxy)methyl]benzoate as a therapeutic agent.
Synthesemethoden
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate can be synthesized through a multistep process starting with the reaction of 4-isopropylphenol with paraformaldehyde to form 4-(4-isopropylphenoxy)methylphenol. This intermediate is then reacted with methyl 4-bromobenzoate to form the final product, methyl 4-[(4-isopropylphenoxy)methyl]benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antifungal properties. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 4-[(4-propan-2-ylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(2)15-8-10-17(11-9-15)21-12-14-4-6-16(7-5-14)18(19)20-3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWDPENGFWAKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

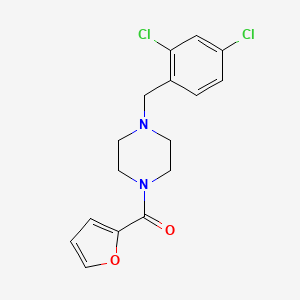
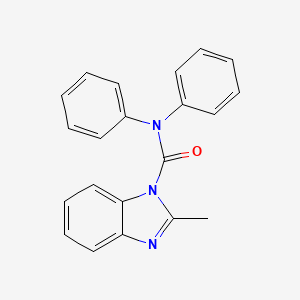
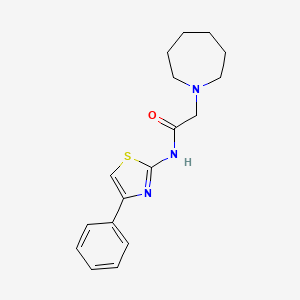
![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)
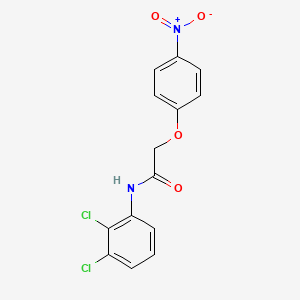
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
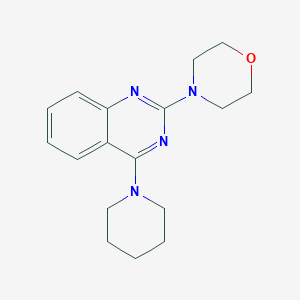
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
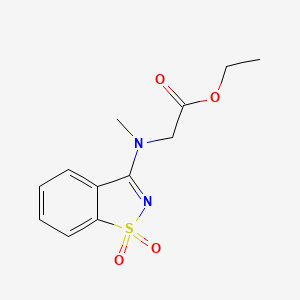
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
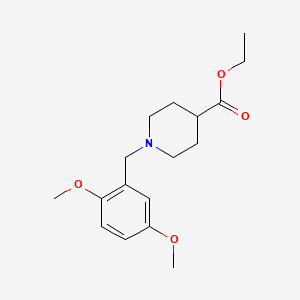
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)